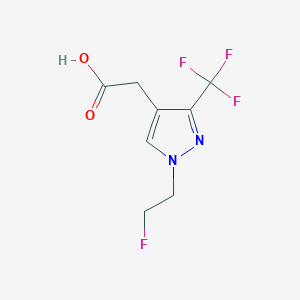

2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid

Description

Properties

IUPAC Name |

2-[1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F4N2O2/c9-1-2-14-4-5(3-6(15)16)7(13-14)8(10,11)12/h4H,1-3H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEAHAZSDODMXIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CCF)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid is a synthetic compound belonging to the pyrazole class, characterized by the presence of a fluoroethyl and a trifluoromethyl group. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and drug development.

- Molecular Formula : C8H8F4N2O2

- IUPAC Name : this compound

- CAS Number : 2097971-44-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluoroethyl and trifluoromethyl groups enhance lipophilicity, stability, and reactivity, which can influence pharmacokinetic properties and molecular interactions.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

Anticancer Activity

Studies have shown that pyrazole derivatives can inhibit the proliferation of cancer cells. For example, derivatives with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including:

- HeLa (cervical cancer) : Mean growth inhibition of 38.44% .

- HepG2 (liver cancer) : Growth inhibition percentage around 54.25% .

Anti-inflammatory Activity

The compound has been studied for its potential anti-inflammatory effects. Inhibition of pro-inflammatory cytokines such as TNF-alpha has been observed in related pyrazole compounds, suggesting a similar mechanism may be applicable to this compound .

Study on Antiproliferative Effects

A recent study evaluated the antiproliferative effects of various pyrazole derivatives, including those with trifluoromethyl substitutions. The results indicated that compounds with specific substitutions at the N1 position of the pyrazole ring exhibited enhanced antiproliferative activity against cancer cell lines while maintaining low toxicity to normal cells .

Inhibition of TNF-alpha Release

Another study focused on the inhibition of LPS-induced TNF-alpha release in whole blood assays. Compounds structurally related to this compound showed promising results with high inhibition percentages .

Comparative Analysis

The following table summarizes the biological activities observed in various studies for compounds related to this compound:

| Compound | Activity Type | Cell Line/Model | Inhibition (%) |

|---|---|---|---|

| 4-amino-5-trifluoromethylpyrazole | Anticancer | HeLa | 38.44 |

| 4-amino-5-trifluoromethylpyrazole | Anticancer | HepG2 | 54.25 |

| N-substituted pyrazoles | Anti-inflammatory | LPS-stimulated model | 97.7 |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole-Acetic Acid Derivatives

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | CAS Number | Key Properties/Applications | References |

|---|---|---|---|---|---|---|

| This compound | 1: 2-Fluoroethyl; 3: CF₃; 4: CH₂COOH | C₈H₈F₄N₂O₂ | ~240* | Not explicitly listed | Hypothesized enhanced lipophilicity and metabolic stability | N/A |

| 2-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid | 1: Methyl; 3: CF₃; 4: CH₂COOH | C₇H₇F₃N₂O₂ | 208.14 | 1503968-57-7 | Commercial availability (Aaron Chemicals); simpler alkyl substituent [9] | |

| 2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)acetic acid | 1: H; 3: CF₃; 4: CH₂COOH | C₆H₅F₃N₂O₂ | 194.11 | 1314923-82-4 | Reduced steric bulk; potential for higher solubility [11] | |

| 2-{3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetic acid | 1: Aryl; 3,5: Methyl; 4: CH₂COOH | C₁₄H₁₃F₃N₂O₂ | 298.26 | 70597-87-4 | Increased aromatic bulk; 98% purity (Aladdin Scientific) [14] | |

| 2-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]acetic acid | 1: CF₃CH₂; 3: H; 4: CH₂COOH | C₇H₇F₃N₂O₂ | 208.14 | 1260659-18-4 | Trifluoroethyl group increases lipophilicity [3] | |

| 2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid | 1: Ethyl; 3: Methyl; 5: F; 4: CH₂COOH | C₈H₁₁FN₂O₂ | 186.19* | 1823818-15-0 | Additional fluorine at position 5; potential bioactivity [10] |

Note: Molecular weights marked with () are calculated values due to lack of explicit data.*

Functional and Pharmacological Insights

However, the acetic acid moiety counterbalances this by enhancing aqueous solubility [9][11]. The trifluoromethyl group at position 3, common across analogues, contributes to metabolic stability and resistance to oxidative degradation [3][14].

Impact of Aromatic vs. Aliphatic Substituents :

- ’s aryl-substituted derivative (C₁₄H₁₃F₃N₂O₂) exhibits significantly higher molecular weight and steric bulk, which may reduce solubility but enhance target binding affinity in hydrophobic pockets [14].

Fluorine Positioning and Bioactivity :

- The 5-fluoro substituent in ’s compound introduces electronegativity at a distinct position, possibly altering electronic distribution and interaction with biological targets [10].

Preparation Methods

Cyclization and Regioselectivity

- The cyclization involves reacting a suitable 1,3-difunctional compound (e.g., 2-haloacyl or 3-aminoacrylic acid esters) with hydrazones or hydrazines to form the pyrazole ring.

- A major issue is the formation of regioisomeric mixtures (1,3,4-substituted vs. 1,4,5-substituted pyrazoles). The process described in patent WO2009135808A2 achieves high regioselectivity (>80:1 to >100:1 ratio of desired 1,3-isomer to undesired 1,5-isomer) by:

N-Alkylation to Introduce the 2-Fluoroethyl Group

- After pyrazole ring formation, N-alkylation with 2-fluoroethyl halides or equivalents introduces the 2-fluoroethyl substituent at the N-1 position.

- Alkylation conditions favor regioselectivity and high yield, often using bases such as potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Hydrolysis to Obtain the Acetic Acid

- The ester intermediate (e.g., ethyl ester) is hydrolyzed under basic conditions (alkali metal hydroxide) at elevated temperatures (80–100 °C) for 1–12 hours to yield the free acid.

- Hydrolysis is often performed without isolating the intermediate, followed by acidification to precipitate the acid.

Representative Reaction Scheme and Conditions

| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Outcome / Notes |

|---|---|---|---|---|---|

| 1 | Cyclization | 1,3-difunctional compound + hydrazone + acid | 20–110 °C | 0.1–15 h | High regioselectivity, high yield |

| 2 | N-Alkylation | 2-fluoroethyl halide, base (e.g., K2CO3), DMSO | Room temp to 50 °C | Several hours | Introduction of 2-fluoroethyl group |

| 3 | Hydrolysis | Aqueous alkali metal hydroxide | 80–100 °C | 1–12 h | Conversion of ester to acetic acid |

Detailed Research Findings

Regioselectivity and Yield

- The regioselective synthesis of 1,3,4-substituted pyrazoles is enhanced by using hydrazones rather than direct hydrazine cyclization, reducing formation of 1,5-isomers to undetectable or very low levels.

- Yields of the desired pyrazole intermediates typically exceed 90% under optimized conditions.

- N-Alkylation with 2-fluoroethyl groups proceeds with high purity and minimal side products.

Scale-Up and Purification

- The process has been successfully scaled up to multi-gram quantities without loss of regioselectivity or yield.

- Isolation of the final acid is achieved by standard methods such as crystallization or precipitation after acidification.

- Impurities such as regioisomers or unreacted starting materials are minimized by controlled reaction conditions and purification steps.

Comparative Data Table from Literature

Additional Notes on Fluorinated Pyrazole Synthesis

- Fluorinated substituents such as trifluoromethyl and fluoroethyl groups enhance biological activity and metabolic stability.

- The introduction of trifluoromethyl groups is typically achieved via starting materials bearing these substituents or via trifluoromethylation reactions before pyrazole formation.

- The 2-fluoroethyl group is introduced via alkylation with 2-fluoroethyl halides under mild conditions to avoid decomposition or side reactions.

Q & A

Q. What synthetic routes are optimal for preparing 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid, and how can intermediates be validated?

- Methodological Answer : A multi-step synthesis is typically employed, starting with fluorinated pyrazole precursors. For example, describes a method using BBr₃ for deprotection of tert-butyl groups in pyrazole intermediates. Key intermediates (e.g., tert-butyl-protected pyrazoles) should be validated via ¹H/¹⁹F NMR to confirm regioselectivity and purity. Fluorination steps (e.g., introducing the 2-fluoroethyl group) require anhydrous conditions and monitoring via HPLC-MS ( ). Critical parameters include reaction temperature (40–100°C) and catalyst selection (e.g., Pd(OAc)₂, as in ).

Q. How can the purity and stability of this compound be assessed under experimental conditions?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm) to assess purity (≥95%, as per ). Stability studies in solvents (e.g., DMSO, aqueous buffers) should include accelerated degradation tests (40°C, 75% humidity for 4 weeks) followed by LC-MS to detect hydrolytic byproducts (e.g., cleavage of the fluoroethyl group). For fluorinated compounds, ¹⁹F NMR can track fluorine atom integrity ().

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign pyrazole ring protons (δ 7.5–8.5 ppm) and acetic acid protons (δ 3.5–4.0 ppm).

- ¹⁹F NMR : Identify trifluoromethyl (-CF₃, δ -60 to -65 ppm) and fluoroethyl (-CH₂CF₂H, δ -120 to -130 ppm) groups.

- IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) ().

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for fluorinated pyrazole derivatives?

- Methodological Answer : Discrepancies in activity (e.g., enzyme inhibition vs. cellular assays) may arise from solubility differences or metabolite interference. Use physicochemical profiling (logP, pKa) to optimize solubility ( ). For cellular studies, include metabolic stability assays (e.g., liver microsomes) to identify active vs. inactive metabolites. Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) ().

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Perform docking studies (e.g., AutoDock Vina) using X-ray crystallography data of related targets (e.g., ’s pyrazole-containing structures). Focus on hydrogen bonding between the acetic acid group and catalytic residues. MD simulations (GROMACS) can assess conformational stability of the trifluoromethyl group in hydrophobic pockets. Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

Q. What experimental designs mitigate challenges in scaling up fluorinated pyrazole synthesis?

- Methodological Answer :

- Fluorination Steps : Use flow chemistry for controlled introduction of fluorine to minimize side reactions ().

- Purification : Employ column chromatography with fluorinated stationary phases (e.g., C8F17-modified silica) to separate fluorinated byproducts.

- Safety : Address HF generation risks via scrubbers and Teflon-lined reactors ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.